DBCO-SS-PEG4-Biotin
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Overview
Description
DBCO-SS-PEG4-Biotin is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a versatile biotinylation reagent that facilitates copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . The compound consists of a dibenzocyclooctyne (DBCO) group, a disulfide bond (SS), a PEG4 spacer, and a biotin moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-SS-PEG4-Biotin involves multiple steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG4 spacer is introduced to enhance the hydrophilicity and solubility of the compound. This step involves the reaction of PEG with appropriate functional groups to form a stable linkage.
Biotinylation: The biotin moiety is attached to the PEG4 spacer through an amide bond formation, typically using biotin-NHS ester and PEG4-amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: Ensuring the final product meets stringent purity and quality standards through analytical methods like HPLC and NMR
Chemical Reactions Analysis
Types of Reactions
DBCO-SS-PEG4-Biotin undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage
Disulfide Bond Cleavage: The disulfide bond (SS) can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage
Major Products Formed
Triazole-linked conjugates: Formed through SPAAC reactions.
Biotinylated molecules: Released upon disulfide bond cleavage
Scientific Research Applications
DBCO-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells
Industry: Employed in the production of diagnostic tools and biosensors
Mechanism of Action
DBCO-SS-PEG4-Biotin exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage without the need for a copper catalyst
Disulfide Bond Cleavage: The disulfide bond is cleaved under reducing conditions, releasing the biotin moiety, which can then interact with streptavidin for detection or purification purposes
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but lacks the disulfide bond, making it non-cleavable.
Biotin-PEG4-Alkyne: Uses an alkyne group instead of DBCO for click chemistry reactions.
Biotin-PEG4-Azide: Contains an azide group for click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-SS-PEG4-Biotin is unique due to its:
Cleavable Disulfide Bond: Allows for the controlled release of the biotin moiety under reducing conditions
Copper-free Click Chemistry: Enables bioconjugation without the need for cytotoxic copper catalysts
Properties
Molecular Formula |
C45H62N6O9S3 |
---|---|
Molecular Weight |
927.2 g/mol |
IUPAC Name |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |
InChI Key |
ZUNYXNOVQARZNV-LJFGWUDESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
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